molecular formula C21H31NO6 B1683352 U-99194 maleate CAS No. 234757-41-6

U-99194 maleate

Cat. No. B1683352
CAS RN: 234757-41-6
M. Wt: 393.5 g/mol
InChI Key: FSIQDESGRQTFNN-BTJKTKAUSA-N
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Description

U-99194 maleate is a potent and selective D3 antagonist . It has been used as a dopaminergic antagonist to study its effects on immobility episodes and yawning frequency in rats .


Molecular Structure Analysis

The chemical formula of this compound is C21H31NO6 . Its molecular weight is 393.48 g/mol . The compound consists of elements Carbon (64.10%), Hydrogen (7.94%), Nitrogen (3.56%), and Oxygen (24.40%) .


Physical And Chemical Properties Analysis

This compound is a solid substance that is white in color . It is soluble in water at a concentration greater than 5 mg/mL .

Scientific Research Applications

  • Dopamine D3 Antagonist Effects : U-99194 maleate, acting as a dopamine D3 antagonist, has been observed to influence social behaviors in mice. In a study, its administration led to an increase in social investigation behaviors and a reduction in aggressive actions in isolated aggressive male mice. This suggests its potential role in modifying emotional behaviors through the modulation of D3 receptors (Rodríguez-Arias et al., 1999).

  • Interaction with Morphine : Another study investigated the effects of this compound on morphine-induced hyperactivity in mice. It was found that this compound could reverse the hyperactivity caused by morphine, indicating a complex interaction between dopamine receptors and opioid-induced activity (Manzanedo et al., 1999).

  • Influence on Morphine-Induced Place Preference : The impact of this compound on morphine-induced conditioned place preference (CPP) was also studied. The findings showed that this compound did not reverse morphine-induced CPP, indicating a distinct role of dopamine D3 receptors in the conditioned rewarding effects of morphine (Manzanedo et al., 2001).

Mechanism of Action

Target of Action

U-99194 maleate is a potent and selective antagonist of the Dopamine D3 receptor . The D3 receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system .

Mode of Action

As a D3 antagonist, this compound binds to D3 receptors and blocks their activity . This prevents dopamine, a neurotransmitter, from binding to these receptors and triggering a response . The Ki values for this compound are 160 nM for hD3, 2281 nM for D2, and >10000 nM for D4 receptors, respectively .

Biochemical Pathways

As a d3 receptor antagonist, it likely impacts pathways involving dopamine signaling . Dopamine plays a crucial role in several functions, including motor control, reward, and reinforcement, and the regulation of mood .

Pharmacokinetics

It is known to be soluble in water to 25 mm . This suggests that it could be administered orally and absorbed in the gastrointestinal tract.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on D3 receptors. By blocking these receptors, it can modulate the effects of dopamine in the brain . The specific cellular effects can vary depending on the physiological context and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could impact the compound’s solubility and stability . Additionally, the presence of other substances, such as food or other drugs, could potentially affect its absorption and overall pharmacokinetics .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIQDESGRQTFNN-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017389
Record name 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

234757-41-6
Record name 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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